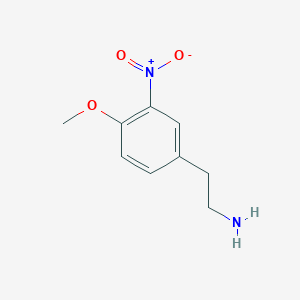

4-Methoxy-3-nitro-phenethylamine

Description

Significance of the Phenethylamine (B48288) Core in Contemporary Organic Synthesis and Chemical Research

The phenethylamine scaffold, a phenyl ring attached to an amino group via a two-carbon sidechain, is a pivotal structural motif in the chemical and biomedical sciences. ontosight.aibeilstein-journals.org Its significance is underscored by its presence in a vast array of biologically active molecules, from endogenous neurotransmitters to complex natural alkaloids and synthetic pharmaceuticals. beilstein-journals.org Endogenous compounds like dopamine (B1211576), norepinephrine, and adrenaline are all substituted phenethylamines that play crucial roles in the central nervous system. beilstein-journals.org This fundamental structure serves as a building block for numerous drug classes, including antidepressants, stimulants, and anti-Parkinson's agents, making it a constant focus of medicinal chemistry research. beilstein-journals.org The ability to modify the phenethylamine core through various substitutions allows chemists to fine-tune the pharmacological properties of molecules, leading to the development of new therapeutic agents.

Academic Interest in the Synthesis and Reactivity of Substituted Phenethylamine Derivatives

There is significant academic and industrial interest in the synthesis and reactivity of substituted phenethylamine derivatives. beilstein-journals.org Research is largely driven by the quest to discover novel compounds with specific biological activities. ontosight.ai The phenethylamine framework is a common feature in many psychoactive substances, and academic research often focuses on understanding the structure-activity relationships that govern their effects on the central nervous system. beilstein-journals.org

Synthetic chemists are continuously developing new and more efficient methods to create libraries of substituted phenethylamines. These efforts include exploring novel catalytic systems, improving reaction conditions, and enabling the late-stage functionalization of complex molecules. The goal is to rapidly construct diverse analogs that can be screened for potential therapeutic applications, ranging from neuroscience to oncology. ontosight.ainih.gov The reactivity of the functional groups on the phenethylamine ring and side chain is also a major area of study, as this dictates how these molecules can be further modified or how they interact with biological targets.

Overview of Key Research Areas Pertaining to 4-Methoxy-3-nitro-phenethylamine

Direct research focusing exclusively on this compound is limited in publicly available literature. However, its chemical structure strongly suggests its primary role is that of a synthetic intermediate in organic and medicinal chemistry. The presence of both a nitro group and a methoxy (B1213986) group on the phenyl ring makes it a versatile precursor for more complex molecules.

The key research utility of this compound lies in the reactivity of its functional groups:

The Nitro Group: This group can be readily reduced to a primary amine (NH2). This transformation is a fundamental step in the synthesis of many biologically active compounds, allowing for the introduction of a new reactive site for further chemical modification. The reduction of aromatic nitro compounds is a well-established strategy in drug discovery.

The Methoxy Group: This electron-donating group influences the electronic properties of the aromatic ring, which can affect the reactivity of the molecule and its binding affinity to biological targets.

The Ethylamine (B1201723) Side Chain: The primary amine of the phenethylamine core is itself a key site for modification, for example, through N-alkylation or acylation to produce a wide range of derivatives.

Interest in related compounds, such as (4-Methoxy-3-nitro-phenyl)-acetonitrile, which serves as a precursor for pharmaceuticals and has been investigated for potential anticancer and antimicrobial properties, supports the role of the 4-methoxy-3-nitro-phenyl scaffold in chemical development. lookchem.com Furthermore, other β-nitrostyrene derivatives are being investigated for their anticancer activities, suggesting that intermediates leading to nitro-substituted phenethylamines are of significant interest in medicinal chemistry. nih.gov

Historical Context of Synthetic Methodologies for Related Aromatic Phenethylamines

The synthesis of phenethylamines is a well-established field in organic chemistry, with several historical methods being central to their preparation. The most common and historically significant route to aromatic phenethylamines like this compound involves the reduction of an intermediate β-nitrostyrene. beilstein-journals.orgmdma.chchemrxiv.org

This two-step process generally proceeds as follows:

Knoevenagel Condensation: A substituted benzaldehyde (B42025) (in this case, 4-methoxy-3-nitrobenzaldehyde) is reacted with a nitroalkane, typically nitromethane (B149229), in the presence of a basic catalyst such as ammonium (B1175870) acetate (B1210297). mdma.chmdma.ch This condensation reaction forms the corresponding β-nitrostyrene, 1-(4-methoxy-3-nitrophenyl)-2-nitroethene.

Reduction: The resulting β-nitrostyrene intermediate is then reduced to the phenethylamine. Historically, a variety of reducing agents have been employed for this transformation. Early methods utilized powerful hydrides like lithium aluminum hydride (LiAlH4). mdma.chmdma.ch Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure, also became a widespread technique. mdma.ch More recent developments have introduced milder and more selective reducing systems, such as sodium borohydride (B1222165) in combination with copper(II) chloride, which can efficiently reduce the nitrostyrene (B7858105) to the desired phenethylamine under less harsh conditions. beilstein-journals.orgchemrxiv.org

Another classic, though often more demanding, route involves the reduction of the corresponding benzyl (B1604629) cyanide. beilstein-journals.orggoogle.com For the target compound, this would involve the reduction of (4-methoxy-3-nitro-phenyl)-acetonitrile. lookchem.com These established methodologies provide a reliable foundation for the synthesis of a wide variety of substituted phenethylamines for research purposes.

Data Tables

Table 1: Chemical Properties of this compound and Related Precursors

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Methoxy-3-nitroaniline (B184566) | 577-72-0 | C₇H₈N₂O₃ | 168.15 | Precursor Scaffold nih.gov |

| (4-Methoxy-3-nitro-phenyl)-acetonitrile | 56245-07-9 | C₉H₈N₂O₃ | 192.17 | Direct Precursor lookchem.com |

| This compound | N/A | C₉H₁₂N₂O₃ | 196.21 | Target Compound |

Table 2: Overview of Historical Synthetic Methods for Phenethylamines

| Method | Description | Common Reagents |

| Reduction of β-Nitrostyrenes | A two-step process involving condensation of a benzaldehyde with nitromethane, followed by reduction of the double bond and nitro group. | LiAlH₄, Red-Al, H₂/Pd-C, NaBH₄/CuCl₂ beilstein-journals.orgmdma.chmdma.ch |

| Reduction of Benzyl Cyanides | Direct reduction of the nitrile group of a substituted benzyl cyanide to a primary amine. | H₂/Raney-Nickel, LiAlH₄ beilstein-journals.org |

| Reductive Amination | Reaction of a phenyl-2-propanone with an amine source under reducing conditions. | Al/Hg amalgam beilstein-journals.org |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxy-3-nitrophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-14-9-3-2-7(4-5-10)6-8(9)11(12)13/h2-3,6H,4-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVURPGSRPLBVFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 4 Methoxy 3 Nitro Phenethylamine and Analogues

Convergent and Divergent Synthetic Approaches to the Phenethylamine (B48288) Scaffold

The construction of the phenethylamine framework can be achieved through various synthetic routes. These strategies can be broadly categorized as either convergent, where different fragments are brought together late in the synthesis, or divergent, where a common intermediate is elaborated into a variety of products.

Reduction of β-Nitrostyrene Derivatives

A prevalent and cost-effective method for synthesizing phenethylamines involves the reduction of the corresponding β-nitrostyrene precursors. chemrxiv.org This transformation requires the reduction of both the carbon-carbon double bond and the nitro group to yield the desired primary amine. chemrxiv.org The requisite β-nitrostyrenes are typically prepared through the condensation of a substituted benzaldehyde (B42025) with nitromethane (B149229).

Catalytic hydrogenation represents a powerful and widely used method for the reduction of β-nitrostyrenes. mdma.ch This approach offers high yields and is amenable to large-scale preparations. mdma.ch

A common procedure involves the use of palladium on charcoal (Pd/C) as the catalyst in an acidic ethanolic solution. mdma.choup.com For instance, the hydrogenation of various β-nitrostyrenes using 5% Pd/C in ethanol (B145695) with hydrochloric acid at 0°C under a hydrogen atmosphere (1 atm) for 3 hours has been shown to produce the corresponding phenethylamines in high yields. mdma.choup.com Lower reaction temperatures, such as 0°C, have been found to be advantageous for certain substrates, including 4-hydroxy-3-methoxy-β-nitrostyrene, leading to higher yields compared to reactions conducted at room temperature. mdma.choup.com This is potentially due to the suppression of side reactions, such as the formation of imine metal hydride intermediates.

More severe conditions, such as elevated temperatures (50-80°C) and pressures (30-100 atm of hydrogen), have also been employed, although these are generally less convenient. mdma.ch The use of dilute hydrochloric acid as the reaction medium can simplify the work-up, as the product is often obtained as the hydrochloride salt upon removal of the catalyst and evaporation of the solvent.

It is noteworthy that catalytic hydrogenation can also effect the debenzylation of protected hydroxyl groups. For example, the hydrogenation of 3,4-bis(benzyloxy)-β-nitrostyrene and 4-benzyloxy-β-nitrostyrene over Pd/C leads to the quantitative formation of dopamine (B1211576) hydrochloride and tyramine (B21549) hydrochloride, respectively. mdma.choup.com This provides a convenient route to these important compounds, as their direct precursors, the corresponding dihydroxy- and hydroxy-β-nitrostyrenes, can be challenging to prepare. mdma.ch

Table 1: Catalytic Hydrogenation of Substituted β-Nitrostyrenes

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| 3,4-Methylenedioxy-β-nitrostyrene | 3,4-Methylenedioxyphenethylamine | 81 | oup.com |

| 4-Hydroxy-3-methoxy-β-nitrostyrene | 4-Hydroxy-3-methoxyphenethylamine | 84 | |

| 3-Hydroxy-4-methoxy-β-nitrostyrene | 3-Hydroxy-4-methoxyphenethylamine | 76 | |

| 3,4-Bis(benzyloxy)-β-nitrostyrene | Dopamine hydrochloride | quantitative | oup.com |

| 4-Benzyloxy-β-nitrostyrene | Tyramine hydrochloride | 94 | oup.com |

Metal hydrides are frequently employed for the reduction of β-nitrostyrenes, with lithium aluminum hydride (LiAlH₄) being a classic reagent for this transformation. While effective, LiAlH₄ is pyrophoric and requires careful handling in an inert atmosphere, making it less suitable for large-scale syntheses. beilstein-journals.org The work-up procedures for LiAlH₄ reductions can also be complex, and isolated yields are often in the range of up to 60%. beilstein-journals.org Despite these drawbacks, LiAlH₄ reduction provides an excellent route to phenolic phenethylamines. For example, 4-hydroxy-3-methoxy-, 3-hydroxy-4-methoxy-, and 2-hydroxy-3-methoxyphenethylamines have been prepared from the corresponding β-nitrostyrenes in good yields (80%, 68%, and 81%, respectively) using this method. mdma.ch

A more recent and convenient alternative to LiAlH₄ is the use of sodium borohydride (B1222165) (NaBH₄) in combination with copper(II) chloride (CuCl₂). beilstein-journals.orgbeilstein-journals.org This system offers a facile, one-pot procedure for the reduction of β-nitrostyrenes to phenethylamines with yields ranging from 62-83%. beilstein-journals.orgnih.gov The reaction is typically carried out at 80°C and is complete within 10 to 30 minutes, without the need for an inert atmosphere or complex purification techniques. beilstein-journals.orgnih.gov

A key advantage of the NaBH₄/CuCl₂ system is its functional group tolerance. While NaBH₄ alone does not typically reduce nitro groups or esters, the addition of CuCl₂ overcomes this limitation. beilstein-journals.orgbeilstein-journals.org Studies suggest that CuCl₂ is reduced in situ to active Cu(0) which facilitates the reduction. chemrxiv.org This method has been shown to be effective for the reduction of various substituted β-nitrostyrenes, including precursors to the 2C-X family of hallucinogens. beilstein-journals.org Furthermore, this system does not cause dehalogenation of aromatic halides, a side reaction that can occur with LiAlH₄. beilstein-journals.orgbeilstein-journals.org

Table 2: Comparison of Metal Hydride Reduction Methods for β-Nitrostyrenes

| Reducing System | Key Features | Typical Yields | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Powerful reducing agent, requires inert atmosphere, can cause dehalogenation. | Up to 60% | beilstein-journals.org |

| Sodium Borohydride/Copper(II) Chloride (NaBH₄/CuCl₂) | Mild conditions, one-pot, rapid reaction, good functional group tolerance. | 62-83% | beilstein-journals.orgnih.gov |

Electrochemical methods offer an alternative, environmentally friendly approach to the reduction of β-nitrostyrenes. mdma.ch These techniques can provide high yields under the appropriate conditions, but the outcome is highly sensitive to the experimental setup. mdma.ch

The electrochemical reduction of β-nitrostyrene derivatives has been studied using techniques such as polarography and cyclic voltammetry over a wide pH range. uchile.clresearchgate.net The reduction potentials are influenced by both the electronic properties of substituents on the aromatic ring and steric factors at the β-position. uchile.clresearchgate.net Electron-donating groups on the para-position make the reduction potential more negative. uchile.cl

In preparative electrochemical reductions, a solution of the nitrostyrene (B7858105) in a mixture of glacial acetic acid, ethanol, and concentrated hydrochloric acid can be used as the catholyte, with dilute sulfuric acid as the anolyte. mdma.ch A lead cathode is typically employed. mdma.ch The temperature is often controlled during the electrolysis, starting at a lower temperature and allowing it to rise towards the end of the reaction to ensure complete reduction. mdma.ch In some cases, particularly in aprotic media like DMF, the electrochemical reduction of β-nitrostyrene can lead to dimerization and polymerization products. electrochem.org

Direct Functionalization and Derivatization of Pre-existing Phenethylamine Structures

The direct functionalization of the phenethylamine core provides a powerful and atom-economical strategy for generating structural diversity. acs.org This approach avoids the de novo synthesis of the entire scaffold for each new analogue.

A significant challenge in this area is the site-selective C-H functionalization of the aromatic ring in the presence of the strongly coordinating primary amino group. acs.orgacs.org However, recent advances have demonstrated that the native primary amino group can be used as a directing group for palladium-catalyzed C(sp²)–H iodination. acs.orgacs.org This reaction proceeds under mild conditions using aryl iodides as the iodine source, allowing for the efficient mono- and di-iodination of phenethylamines. acs.orgacs.org The resulting aryl iodides are versatile intermediates for further derivatization through cross-coupling reactions. acs.org The reaction exhibits broad functional group tolerance, accommodating both electron-withdrawing and halogen substituents. acs.org

Another strategy involves the use of a removable directing group. For example, nosyl-protected phenethylamines can undergo palladium-catalyzed meta-C–H arylation using norbornene as a transient mediator. nih.gov The identification of a suitable pyridine-type ligand is crucial for the success of this transformation. nih.gov This method allows for the arylation of the phenethylamine core at the meta position with a variety of aryl iodides. nih.gov

Modern Cross-Coupling Methodologies for β-Phenethylamine Synthesis

Modern cross-coupling reactions have emerged as powerful tools for the synthesis of β-phenethylamines, offering modularity and the ability to install diverse functionalities. acs.org

One such approach is the photoassisted nickel-catalyzed reductive cross-coupling of tosyl-protected alkyl aziridines with (hetero)aryl iodides. acs.orgacs.org This mild and modular method proceeds in the absence of stoichiometric reductants, utilizing an inexpensive organic photocatalyst. acs.orgacs.org Mechanistic studies suggest that the reaction proceeds through the nucleophilic ring-opening of the aziridine (B145994) by iodide to form a β-iodoamine intermediate, which then undergoes cross-coupling. acs.org This strategy allows for the synthesis of a broad range of β-phenethylamine derivatives, including those with challenging α-substitutions. acs.org

Another innovative strategy employs N-pyridinium aziridines as latent dual electrophiles. researchgate.netresearchgate.net In this method, a bromide-promoted ring-opening of the N-pyridinium aziridine generates a β-halopyridinium amine. researchgate.netnih.gov This intermediate then undergoes a selective nickel-catalyzed C-C cross-coupling with an organozinc nucleophile at the benzylic position. researchgate.netnih.gov The resulting β-functionalized phenethylaminopyridinium salt can then be further derivatized through reductive N-N bond activation, providing access to a diverse array of β-phenethylamines. researchgate.netnih.gov This modular approach allows for the independent introduction of the olefinic, nucleophilic, and amine components. researchgate.net

Regioselective Introduction of Methoxy (B1213986) and Nitro Substituents on the Aromatic Ring

The precise placement of substituents on the aromatic ring is critical for defining the pharmacological properties of phenethylamine derivatives.

The introduction of a nitro group onto an activated aromatic ring, such as one bearing a methoxy group, requires carefully controlled conditions to achieve the desired regioselectivity. The nitration of 4-methoxyphenethylamine (B56431) would be directed by the activating methoxy group. Standard nitrating agents like nitric acid in the presence of a strong acid catalyst are commonly employed. However, the conditions must be optimized to favor nitration at the 3-position and to avoid side reactions.

For instance, the nitration of cyclic amides can be achieved through a selective hydrogen atom transfer (HAT)/oxidative desaturation/electrophilic nitration sequence using di-tert-butyl peroxide (DTBP) as both an oxidant and HAT reagent, and NOBF4 as the nitration source. researchgate.net

The introduction of a methoxy group onto the phenethylamine scaffold can be achieved through various methods. One common approach involves the O-methylation of a corresponding phenol (B47542) precursor. For example, 3-methoxyphenethylamine (B363911) can be prepared from 3-methoxyphenethyl bromide and methylamine, followed by demethylation and subsequent protection if necessary. nih.gov Another strategy involves the synthesis of 4-methoxyphenol (B1676288) from hydroquinone (B1673460) and dimethyl carbonate, which can then be further functionalized. sciencemadness.org

Stereoselective Synthesis of Chiral 4-Methoxy-phenethylamine Derivatives

The synthesis of enantiomerically pure phenethylamine derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.

The preparation of chiral α-branched amines can be reliably achieved through the addition of nonstabilized carbanions to activated imines. wiley-vch.de This process typically involves three steps: imine formation, nucleophilic addition, and cleavage of the protecting or activating group. wiley-vch.de

Another approach involves the use of chiral auxiliaries. For example, the chemoenzymatic synthesis of non-racemic α-(2,4-dimethoxyphenyl)ethylamine has been described, where this chiral auxiliary is used in an asymmetric Ugi reaction. researchgate.net The mild conditions for the cleavage of the auxiliary allow for the formation of chiral, non-racemic peptidomimetics. researchgate.net

Furthermore, kinetic resolution using palladium catalysis has been employed for the synthesis of enantiomerically enriched β-alkyl phenylethylamine derivatives. mdpi.com This method utilizes a nosylamide directing group and a chiral ligand to achieve enantioselective C-H alkenylation. mdpi.com

Synthesis of Isotopically Labeled 4-Methoxy-phenethylamine Analogues for Research Applications

The synthesis of isotopically labeled analogues of 4-methoxyphenethylamine is crucial for a variety of research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards for quantitative mass spectrometry. nih.govresearchgate.net The introduction of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the molecular structure allows for the differentiation of the labeled compound from its endogenous or unlabeled counterpart without significantly altering its chemical and physical properties. researchgate.netchem-station.com

Several synthetic strategies have been developed to introduce isotopic labels at specific positions within the 4-methoxyphenethylamine framework. These methods often involve the use of labeled precursors or reagents in established synthetic routes.

One common approach involves the use of [¹³C₆]-phenol as a starting material. This allows for the incorporation of six carbon-13 atoms into the aromatic ring of the phenethylamine structure. A developed Stille-type coupling reaction has proven efficient for the synthesis of ¹³C-labeled 4-methoxy derivatives from this precursor. nih.gov This method provides a robust pathway to producing high-quality labeled standards for forensic and health science applications. nih.gov

Another strategy focuses on the incorporation of two carbon-13 isotopes into the phenethylamine backbone. This has been achieved through a palladium-catalyzed double carbonylation of aryl iodides using near stoichiometric amounts of carbon monoxide. acs.org This highly convergent, single-step assembly of the carbon skeleton offers an efficient route to ¹³C₂-labeled phenethylamine derivatives. acs.org

Deuterium labeling is another widely used technique. Deuterated analogues of 4-methoxyphenethylamine can be synthesized for various research purposes, including the study of the deuterium kinetic isotope effect (DKIE). chem-station.comgoogle.com The DKIE can lead to a slower rate of metabolism for deuterated compounds, which may result in an increased plasma half-life and altered pharmacokinetic profiles. zeochem.comckisotopes.com The synthesis of deuterium-labeled compounds can be achieved through various methods, including the reduction of a nitroalkene intermediate with a deuterium source or the use of deuterated reagents in the synthetic pathway. auburn.edu For instance, the synthesis of D₃-methyl-labeled 4-methoxymethylene phenylacetone (B166967) has been reported, which serves as a precursor for deuterated phenethylamine analogues. auburn.edu

The choice of isotope and labeling position depends on the specific research application. For example, ¹³C-labeled compounds are often preferred as internal standards in mass spectrometry because they are less likely to exhibit chromatographic separation from the unlabeled analyte compared to some deuterated analogues. researchgate.net This co-elution is advantageous for accurate quantification. researchgate.net

The table below summarizes some of the isotopically labeled 4-methoxyphenethylamine analogues and their primary research applications.

| Compound Name | Isotopic Label | Research Application(s) |

| [¹³C₆]-4-Methoxyamphetamine | ¹³C₆ | Internal standard for forensic and metabolomics studies by GC-MS and LC-MS/MS. nih.gov |

| [¹³C₆]-4-Methoxymethamphetamine | ¹³C₆ | Internal standard for forensic and metabolomics studies by GC-MS and LC-MS/MS. nih.gov |

| ¹³C₂-Labeled Phenethylamine Derivatives | ¹³C₂ | Development of novel synthetic methodologies, pharmacokinetic studies. acs.org |

| Deuterated 4-Methoxymethylene Phenylacetone | D₃ | Precursor for the synthesis of deuterated phenethylamine analogues for metabolism and pharmacokinetic studies. auburn.edu |

Chemical Reactivity and Transformations of 4 Methoxy 3 Nitro Phenethylamine

Reactions of the Nitro Group Moiety

The electron-withdrawing nature of the nitro group significantly influences the aromatic ring's chemistry and serves as a key site for functional group transformation, most notably through reduction.

The most prominent reaction of the nitro group in 4-methoxy-3-nitro-phenethylamine is its reduction to a primary amino group, yielding 3-amino-4-methoxyphenethylamine. This transformation is a cornerstone in the synthesis of various derivatives and is typically achieved through catalytic hydrogenation or with chemical reducing agents. chimia.ch

Catalytic hydrogenation is a widely used, efficient method for reducing aromatic nitro compounds. chimia.ch This process involves reacting the substrate with hydrogen gas in the presence of a metal catalyst. While specific studies on this compound are not abundant, research on the structurally similar compound 3-nitro-4-methoxy-acetylaniline provides valuable insights. In one study, bimetallic Cu/Ni nanoparticles were used to catalyze the hydrogenation of 3-nitro-4-methoxy-acetylaniline to 3-amino-4-methoxy-acetylaniline with high selectivity and conversion rates. rsc.orgrsc.org This suggests that similar conditions would be effective for reducing this compound.

Alternative reduction methods include the use of metals in acidic media, such as tin or iron in hydrochloric acid, which are standard procedures for converting nitroarenes to anilines. libretexts.org

| Reagent/System | Conditions | Product | Reference |

|---|---|---|---|

| H₂ / Metal Catalyst (e.g., Pd/C, PtO₂, Raney Ni) | Pressurized H₂ gas, various solvents (e.g., ethanol (B145695), ethyl acetate) | 3-Amino-4-methoxyphenethylamine | chimia.ch |

| H₂ / Bimetallic Cu0.7Ni0.3 Nanoparticles | 140 °C, 2 h, H₂ pressure | 3-Amino-4-methoxyphenethylamine (by analogy) | rsc.orgrsc.org |

| Metal / Acid (e.g., Sn/HCl, Fe/HCl) | Reflux in acidic solution | 3-Amino-4-methoxyphenethylamine | libretexts.org |

| Sodium or Ammonium (B1175870) Sulfide | Aqueous or alcoholic solution | 3-Amino-4-methoxyphenethylamine (useful for partial reduction of dinitro compounds) | nowgonggirlscollege.co.in |

While full reduction to the amine is the most common transformation, the nitro group can undergo other reactions. Under controlled conditions, partial reduction can yield intermediate species such as nitroso (–NO) and hydroxylamine (B1172632) (–NHOH) compounds. libretexts.orgnowgonggirlscollege.co.in These intermediates are often reactive and can participate in subsequent reactions, though they are typically transient on the pathway to the fully reduced amine. libretexts.org For instance, in basic solutions, the intermediate nitrosobenzene (B162901) can react with phenylhydroxylamine to form azoxybenzene. nowgonggirlscollege.co.in Aromatic nitro compounds can also engage in electrophilic substitution reactions like halogenation and sulfonation, although the presence of the activating methoxy (B1213986) and ethylamine (B1201723) groups complicates regioselectivity. nowgonggirlscollege.co.in

Reactions of the Methoxy Group Moiety

The methoxy group (–OCH₃) is an aryl ether, and its primary reactivity involves the cleavage of the ether bond.

The conversion of the methoxy group to a hydroxyl group (–OH) is a critical demethylation reaction known as ether cleavage. This transformation is typically accomplished using strong protic acids or Lewis acids. masterorganicchemistry.com The reaction of an aryl methyl ether with reagents like boron tribromide (BBr₃) is a highly effective method for this purpose. nih.gov The mechanism involves the formation of an adduct between the ether's oxygen and the boron center, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov Studies have shown that one equivalent of BBr₃ can potentially cleave up to three equivalents of an aryl methyl ether. nih.gov

Strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are also commonly used. libretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a good leaving group (methanol). The halide ion then acts as a nucleophile, attacking the methyl carbon in an SN2 reaction to produce methyl halide and the corresponding phenol (B47542). masterorganicchemistry.com For aryl alkyl ethers, the cleavage invariably yields a phenol and an alkyl halide because the sp²-hybridized carbon of the aromatic ring is resistant to SN2 attack. libretexts.orgmasterorganicchemistry.com

| Reagent | Typical Conditions | Mechanism Type | Reference |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) at low temperature | Lewis Acid-Assisted Cleavage | nih.gov |

| Hydrobromic Acid (HBr) or Hydroiodic Acid (HI) | Aqueous solution, often with heat | SN2 | libretexts.orgmasterorganicchemistry.com |

| Pyridinium Hydrochloride | High temperature (195-200 °C), neat | Acid-Catalyzed Cleavage | researchgate.net |

| Sodium Thioethoxide in DMF | Reflux in DMF | Nucleophilic Demethylation | researchgate.net |

| Lithium Chloride (LiCl) in DMF | Reflux in DMF | Nucleophilic Demethylation | researchgate.net |

Direct functional group interconversion of the methoxy group without prior cleavage is not a common or straightforward process. vanderbilt.edu Transformations to other functionalities would typically proceed via a two-step sequence: demethylation to the phenol, followed by reaction of the resulting hydroxyl group. For example, the phenol could be converted to a triflate, which can then participate in various cross-coupling reactions.

Reactions of the Primary Amine Moiety

The primary amine of the ethylamine side chain is a potent nucleophile and a weak base, allowing it to participate in a wide array of reactions. libretexts.org

Common reactions include:

N-Acylation: The amine readily reacts with acid chlorides and acid anhydrides to form stable amide derivatives. This reaction is often used as a protective strategy for the amine group. nih.govresearchgate.net

N-Alkylation: Reaction with alkyl halides leads to the formation of secondary and tertiary amines. However, this reaction is often difficult to control and can result in a mixture of products, including the quaternary ammonium salt, due to the product amine also being nucleophilic. libretexts.orgmnstate.edumsu.edu Using a large excess of the starting amine can favor mono-alkylation. mnstate.edu

Iminé (Schiff Base) Formation: The primary amine condenses with aldehydes or ketones in a reversible, acid-catalyzed reaction to form imines. libretexts.org

Sulfonamide Formation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, yields sulfonamides. This reaction forms the basis of the Hinsberg test, which can be used to distinguish between primary, secondary, and tertiary amines. msu.edu

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| N-Acylation | Acetyl Chloride or Acetic Anhydride (B1165640) | N-Acetyl amide | nih.govresearchgate.net |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary/Tertiary Amine, Quaternary Ammonium Salt | libretexts.orgmsu.edu |

| Iminé Formation | Aldehyde or Ketone (e.g., Benzaldehyde) | Schiff Base (Imine) | libretexts.org |

| N-Sulfonylation | Benzenesulfonyl Chloride | Sulfonamide | msu.edu |

Acylation and Amide Formation

The primary amine group of this compound readily undergoes acylation to form the corresponding amides. This reaction is a fundamental transformation in organic synthesis, often utilized to protect the amine functionality or to introduce new structural motifs. oup.comgoogle.com Common acylating agents include acyl chlorides and anhydrides. google.com For instance, the acetylation of the related compound 4-methoxy-3-nitroaniline (B184566) with acetic anhydride yields N-(4-methoxy-3-nitrophenyl)acetamide. nih.gov This process typically involves refluxing the reactants in a suitable solvent like glacial acetic acid. nih.gov The resulting amides can be further modified, for example, by reduction of the amide bond. oup.com The basicity of the nitrogen is generally lowered upon acylation, which can influence the fragmentation patterns observed in mass spectrometry. oup.com

The efficiency of amide formation can be influenced by various factors, including the steric hindrance of the reactants and the electronic properties of the amine. rsc.org In cases of sterically hindered or electron-deficient amines, standard coupling methods may prove inefficient, necessitating the use of more reactive acylating agents like acyl fluorides or specialized coupling reagents. rsc.org

Table 1: Examples of Acylation Reactions

| Amine | Acylating Agent | Product | Reference |

| 4-Methoxy-3-nitroaniline | Acetic Anhydride | N-(4-Methoxy-3-nitrophenyl)acetamide | nih.gov |

| Primary Amines | Acyl Halides/Anhydrides | N-Acylated Primary Amines | oup.comoup.com |

Reductive Amination Pathways

Reductive amination is a versatile method for the formation of amines from carbonyl compounds. thieme-connect.de In the context of this compound, this pathway could be envisioned for its synthesis or for further functionalization. The process generally involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. thieme-connect.de A variety of reducing agents can be employed, with borohydride (B1222165) reagents like sodium borohydride being common choices. rsc.orgresearchgate.net

For example, the synthesis of phenethylamines can be achieved through the reduction of β-nitrostyrenes, which can be prepared from the corresponding benzaldehydes. researchgate.netresearchgate.net This two-step process involves the Henry reaction to form the nitrostyrene (B7858105), followed by reduction. researchgate.net Reductive amination can also be performed directly, where the carbonyl compound, amine, and reducing agent are combined in a single pot. thieme-connect.de The choice of reducing agent and reaction conditions can be tailored to the specific substrates. thieme-connect.depurdue.edu

Formation of Imines and Nitrones

The primary amine of this compound can react with aldehydes or ketones to form imines (also known as Schiff bases). researchgate.net This condensation reaction typically occurs under conditions that facilitate the removal of water. The formation of an imine is a key step in the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines. uni-muenchen.de

Nitrones can be formed from N-hydroxyamides. frontiersin.org While not a direct reaction of this compound itself, the formation of a nitrone from a derivative could be a potential transformation pathway. For instance, N-alkoxy-α-bromoamides can react with various nucleophiles, and in some cases, are proposed to proceed through azaoxyallyl cation intermediates which are related to nitrones. nih.gov

Table 2: Imine and Nitrone Formation Reactions

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Aldehyde/Ketone | Imine | researchgate.netuni-muenchen.de |

| N-Hydroxyamide | - | Nitrone | frontiersin.org |

Intramolecular Cyclization Reactions (e.g., Formation of Tetrahydroisoquinolines)

This compound is a suitable precursor for the synthesis of tetrahydroisoquinoline derivatives through intramolecular cyclization reactions. Two prominent methods for this transformation are the Bischler-Napieralski and Pictet-Spengler reactions.

The Bischler-Napieralski reaction involves the cyclization of an N-acylated β-phenethylamine to a 3,4-dihydroisoquinoline, which is subsequently reduced to the tetrahydroisoquinoline. uni-muenchen.dersc.orgresearchgate.net The presence of electron-donating groups on the aromatic ring, such as a methoxy group, facilitates this intramolecular electrophilic aromatic substitution. rsc.orgresearchgate.net The nitro group, being electron-withdrawing, would be expected to influence the regioselectivity and feasibility of this cyclization.

The Pictet-Spengler reaction is a condensation of a β-phenethylamine with an aldehyde or ketone to form an imine, which then undergoes an acid-catalyzed intramolecular cyclization to directly yield a tetrahydroisoquinoline. uni-muenchen.degoogle.com This reaction is also favored by electron-donating groups on the aromatic ring. uni-muenchen.de The specific substitution pattern of this compound, with an activating methoxy group and a deactivating nitro group, presents an interesting case for the regioselectivity of this cyclization.

Aromatic Ring Functionalization and Substitution Patterns

The aromatic ring of this compound possesses a specific substitution pattern that directs further functionalization. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group governs the selectivity of electrophilic and nucleophilic aromatic substitution reactions.

Investigation of Electrophilic Aromatic Substitution Selectivity

In electrophilic aromatic substitution (EAS), the methoxy group is a strong activating, ortho-, para-directing group due to its ability to donate electron density through resonance. libretexts.org Conversely, the nitro group is a strong deactivating, meta-directing group. libretexts.org When both are present on the same ring, the powerful activating effect of the methoxy group generally dominates the directing effect. Therefore, incoming electrophiles would be expected to substitute at the positions ortho and para to the methoxy group. However, the position para to the methoxy group is already occupied by the ethylamine side chain. The positions ortho to the methoxy group are C-3 (occupied by the nitro group) and C-5. The nitro group at C-3 will strongly deactivate the adjacent C-2 and C-4 positions. Thus, the most likely position for electrophilic attack is C-5, which is ortho to the activating methoxy group and meta to the deactivating nitro group.

The general mechanism for EAS involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (a benzenium ion or σ-complex), followed by the loss of a proton to restore aromaticity. libretexts.orgmasterorganicchemistry.com The stability of this intermediate determines the regioselectivity of the reaction. libretexts.org

Considerations for Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA_r) is generally difficult on electron-rich benzene (B151609) rings. However, the presence of strong electron-withdrawing groups, such as a nitro group, can activate the ring towards nucleophilic attack. wikipedia.orglibretexts.orgscribd.com The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgscribd.com For the S_NAr mechanism to be favorable, the electron-withdrawing group should be positioned ortho or para to a good leaving group. wikipedia.orglibretexts.org

In this compound, there is no inherent leaving group on the aromatic ring. However, if a leaving group were present, for instance, at the C-4 position (para to the nitro group and meta to the methoxy group), nucleophilic substitution could potentially occur. The methoxy group, being electron-donating, would have a deactivating effect on S_NAr at positions ortho and para to it. umich.edu Therefore, the feasibility of nucleophilic aromatic substitution on a derivative of this compound would strongly depend on the position of the leaving group relative to the nitro and methoxy substituents.

Chemo- and Regioselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites within this compound necessitates careful consideration of chemo- and regioselectivity in its chemical transformations. The primary amine, the activated aromatic ring, the nitro group, and the benzylic protons all represent potential sites for reaction. The specific outcome of a reaction is highly dependent on the reagents and conditions employed.

Selective Reduction of the Nitro Group

A common transformation of nitroaromatic compounds is the reduction of the nitro group to a primary amine. In the case of this compound, this reduction can be achieved with high chemoselectivity, leaving the methoxy group and the phenethylamine (B48288) side chain intact. Catalytic hydrogenation is a frequently employed method for this purpose. For instance, the selective reduction of a para-nitrophenethyl ester has been successfully carried out using platinum oxide as a catalyst in methanol, affording the corresponding amine in high yield without affecting the ester functionality. nih.gov This suggests that similar conditions could be applied to this compound to selectively reduce the nitro group. Another approach involves the use of sodium borohydride in combination with a transition metal salt, which has been shown to selectively reduce nitroarenes. d-nb.info

The choice of reducing agent and reaction conditions is crucial to avoid over-reduction or reaction at other sites. For example, harsher reducing agents might also reduce the aromatic ring or cleave the methoxy group.

| Precursor | Reagent/Catalyst | Solvent | Product | Yield | Reference |

| 3β-(4-Methoxyphenyl)tropane-2β-carboxylic Acid 2-(4-Nitrophenyl)ethyl Ester | PtO2, H2 | Methanol | 3β-(4-Methoxyphenyl)tropane-2β-carboxylic Acid 2-(4-Aminophenyl)ethyl Ester | 97% | nih.gov |

| Ester Substituted Nitroarenes | NaBH4-FeCl2 | THF | Ester Substituted Anilines | up to 96% | d-nb.info |

Electrophilic Aromatic Substitution

The aromatic ring of this compound is susceptible to electrophilic substitution. The regiochemical outcome of such a reaction is governed by the directing effects of the existing substituents. The methoxy group at the 4-position is an activating, ortho, para-director, while the nitro group at the 3-position is a deactivating, meta-director.

In general, the activating group exerts a stronger influence on the position of electrophilic attack. Therefore, for this compound, electrophilic substitution is expected to occur primarily at the positions ortho to the strongly activating methoxy group, which are positions 3 and 5. However, position 3 is already occupied by the nitro group. Position 5 is ortho to the methoxy group and meta to the nitro group, making it a likely site for substitution. Position 2 is also ortho to the methoxy group, but is sterically hindered by the adjacent nitro group and the ethylamine side chain. The position para to the methoxy group is occupied by the ethylamine side chain.

For example, the iodination of a related compound, 3β-(4-methoxyphenyl)tropane-2β-carboxylic acid 2-(4-aminophenyl)ethyl ester, with iodine chloride in acetic acid resulted in the formation of the 3-iodo-4-amino and 3,5-diiodo-4-amino derivatives, demonstrating that substitution occurs at the positions activated by the amino group (an activating group similar to the methoxy group). nih.gov

| Substrate | Reagent | Solvent | Product(s) | Yield(s) | Reference |

| 3β-(4-Methoxyphenyl)tropane-2β-carboxylic Acid 2-(4-Aminophenyl)ethyl Ester | ICl | Acetic Acid | 3-Iodo-4-amino analog and 3,5-diiodo-4-amino analog | 31% and 17% | nih.gov |

Reactions of the Amino Group

The primary amino group of the ethylamine side chain is a nucleophilic center and can readily undergo a variety of reactions, such as acylation, alkylation, and formation of imines. The chemoselectivity of these reactions in the presence of the other functional groups is generally high. For instance, the acylation of an aminophenethyl ester with acetyl chloride in the presence of triethylamine (B128534) proceeds smoothly to give the corresponding amide in high yield, without affecting the ester or the aromatic ring. nih.gov This indicates that the amino group of this compound can be selectively functionalized under appropriate conditions.

The DBU-promoted amidation of 7-methoxycarbonylpterin with 4-nitrophenethylamine proceeds in high yield, further illustrating the reactivity of the amino group in a molecule containing a nitroaromatic moiety. nih.gov

| Amine | Acylating/Amidation Agent | Base/Promoter | Solvent | Product | Yield | Reference |

| 3β-(4-Methoxyphenyl)tropane-2β-carboxylic Acid 2-(4-Aminophenyl)ethyl Ester | Acetyl chloride | Triethylamine | - | N-Acetyl derivative | 93% | nih.gov |

| 4-Nitrophenethylamine | 7-Methoxycarbonylpterin | DBU | - | Amide product | 96% | nih.gov |

Precursor Chemistry and Intermediate Synthesis for 4 Methoxy 3 Nitro Phenethylamine

Synthesis of Key Substituted Benzaldehydes (e.g., 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde)

The synthesis of substituted benzaldehydes is a foundational step in the creation of a wide array of chemical compounds. These aromatic aldehydes serve as versatile building blocks due to the reactivity of the aldehyde group.

A notable example is 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde, an organic compound within the benzaldehyde (B42025) family. ontosight.ai Its structure is characterized by a benzene (B151609) ring substituted with a hydroxyl (-OH) group at the 3-position, a methoxy (B1213986) (-OCH3) group at the 4-position, a nitro (-NO2) group at the 5-position, and an aldehyde (-CHO) group at the 1-position. ontosight.ai The synthesis of this compound typically begins with simpler benzene derivatives and involves multiple steps. ontosight.ai For instance, vanillin (B372448) can be nitrated to produce 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. jocpr.com

Another related compound, 3,4-dihydroxy-5-nitrobenzaldehyde, can be prepared through the demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. google.com One method involves reacting 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (B64345) with a reagent composed of zinc chloride, water, and hydrogen chloride. google.com An older method utilized hydrochloric acid, though this often led to decomposition of the starting material and product. google.com A later improvement used hydrobromic acid, but this could result in ring bromination. google.com A different approach employs a strong nucleophilic agent, created by reacting an aromatic mercapto compound with a strong base like lithium hydroxide, in a polar aprotic solvent at elevated temperatures. wipo.int

The synthesis of 3-Hydroxy-4-nitrobenzaldehyde has also been documented. chemicalbook.com These substituted benzaldehydes are crucial intermediates, as their functional groups allow for a variety of subsequent chemical transformations, including condensation and reduction reactions, to build more complex molecules. ontosight.ai

Table 1: Key Substituted Benzaldehydes

| Compound Name | Chemical Structure | Key Synthesis Features |

| 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde | A benzene ring with hydroxyl, methoxy, nitro, and aldehyde groups at positions 3, 4, 5, and 1, respectively. ontosight.ai | Typically synthesized in multiple steps from simpler benzene derivatives. ontosight.ai Can be formed by nitrating vanillin. jocpr.com |

| 3,4-Dihydroxy-5-nitrobenzaldehyde | A benzene ring with two hydroxyl groups, a nitro group, and an aldehyde group. | Prepared by demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. google.com |

| 3-Hydroxy-4-nitrobenzaldehyde | A benzene ring with hydroxyl, nitro, and aldehyde groups. | Synthesis has been documented in chemical literature. chemicalbook.com |

| 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | A benzene ring with hydroxyl, methoxy, nitro, and aldehyde groups. | Can be synthesized by nitrating vanillin. jocpr.com |

Knoevenagel (Henry) Condensation for β-Nitrostyrene Formation

The Knoevenagel and Henry reactions are fundamental carbon-carbon bond-forming reactions in organic chemistry, frequently utilized for the synthesis of β-nitrostyrenes from substituted benzaldehydes and nitroalkanes. wikipedia.orgyoutube.com These β-nitrostyrene intermediates are pivotal in the synthesis of various compounds, including many phenethylamines. wikipedia.org

The Henry reaction, specifically, involves the condensation of an aldehyde with a nitroalkane. wikipedia.org This reaction can be catalyzed by bases. mdma.ch For example, the synthesis of β-nitrostyrene itself can be achieved by reacting benzaldehyde and nitromethane (B149229). youtube.com Various catalysts can be employed, including primary aliphatic amines or alkali bases like sodium hydroxide. orgsyn.orgsciencemadness.org The use of ammonium (B1175870) acetate (B1210297) in glacial acetic acid has been found to be a generally satisfactory procedure, often providing better yields than methylamine. mdma.ch

Microwave-assisted organic synthesis (MAOS) has emerged as a greener and more efficient alternative to conventional heating methods for this reaction. rsc.org MAOS can significantly reduce reaction times, simplify work-up, and increase product yields. rsc.org For instance, the preparation of 4-hydroxy-3-methoxy-β-nitrostyrene from 4-hydroxy-3-methoxybenzaldehyde and nitromethane can be accomplished using microwave irradiation. rsc.org

It is important to note that the Henry reaction can sometimes lead to side reactions, such as the self-polymerization of the β-nitrostyrene product, which can complicate purification and lower the yield of the desired compound. google.com

Table 2: Knoevenagel (Henry) Condensation Variants

| Reaction | Reactants | Catalyst/Conditions | Product |

| Henry Reaction | Benzaldehyde, Nitromethane | Sodium Hydroxide youtube.com | β-Nitrostyrene youtube.com |

| Henry Reaction | Substituted Benzaldehyde, Nitroalkane | Ammonium Acetate in Acetic Acid mdma.ch | Substituted β-Nitrostyrene mdma.ch |

| Microwave-Assisted Henry Reaction | 4-hydroxy-3-methoxybenzaldehyde, Nitromethane | Ammonium Acetate, Microwave irradiation rsc.org | 4-hydroxy-3-methoxy-β-nitrostyrene rsc.org |

| Knoevenagel Condensation | p-hydroxybenzaldehyde, Nitromethane | Ammonium Acetate in Glacial Acetic Acid google.com | p-hydroxy-β-nitrostyrene google.com |

Preparation of Substituted Phenylacetic Acids and Anilines as Building Blocks

Substituted phenylacetic acids and anilines are crucial building blocks in the synthesis of more complex molecules.

Substituted Phenylacetic Acids: These compounds can be synthesized through various routes. One common method is the Willgerodt-Kindler reaction, which can convert aryl ketones into the corresponding thioamides, followed by hydrolysis to yield the phenylacetic acid. unigoa.ac.in This reaction can be performed under phase-transfer conditions or using microwave irradiation to expedite the process. unigoa.ac.in Another approach involves the condensation of a substituted benzaldehyde with 2-acetylphenylacetic acid in the presence of a base like sodium hydroxide. tandfonline.com The Perkin condensation, reacting phenylacetic acids with benzaldehydes, can also be employed. researchgate.net

Substituted Anilines: The reduction of nitroarenes is a primary method for preparing anilines. acs.org This transformation is of significant industrial importance. acs.org A variety of reducing agents and catalysts have been developed for this purpose. acs.org Classical methods involve the use of metals such as iron, zinc, or tin in the presence of an acid like hydrochloric or acetic acid. acs.orgresearchgate.net More modern approaches utilize catalytic hydrogenation with catalysts like platinum or palladium, or metal nanoparticles. acs.orgnih.gov The one-pot reductive amination of aldehydes with nitroarenes is an efficient method to produce N-substituted anilines. nih.gov Conversely, anilines can be oxidized to form nitroarenes using reagents like peracetic acid or dimethyldioxirane. mdpi.com

Development of Novel Intermediate Compounds for Expedited Synthesis

In the context of phenethylamine (B48288) synthesis, research has focused on creating intermediates that already contain a significant portion of the final molecular structure. For instance, instead of starting with a simple benzaldehyde, a more complex, substituted benzaldehyde can be synthesized first, as detailed in section 4.1. This pre-functionalized intermediate then undergoes fewer transformations to reach the final product.

Another area of development is in the methods used to construct the phenethylamine backbone itself. While the reduction of β-nitrostyrenes is a common route, alternative strategies are being explored. wikipedia.org For example, a photoassisted nickel-catalyzed cross-coupling reaction between aliphatic aziridines and aryl iodides has been reported for the synthesis of β-phenethylamine derivatives. acs.org This method offers a modular approach to installing diverse aryl groups. acs.org

The use of pre-made, isotopically labeled intermediates, such as [¹³C₆]-phenol, has also been instrumental in the synthesis of labeled phenethylamine derivatives for use as internal standards in analytical studies. researchgate.net

Spectroscopic Elucidation and Advanced Structural Analysis in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules. While specific experimental data for 4-Methoxy-3-nitro-phenethylamine is not widely published, the expected ¹H and ¹³C NMR spectral data can be predicted based on the analysis of closely related compounds, such as 4'-Methoxy-3'-nitroacetophenone and other substituted phenethylamines. nih.govontosight.ai

In the ¹H NMR spectrum, the aromatic region would be of particular interest. Three protons attached to the aromatic ring are expected to appear as distinct signals. The proton at the C2 position, being adjacent to the nitro group, would likely appear as a doublet. The proton at the C5 position, situated between the methoxy (B1213986) group and the ethylamine (B1201723) side chain, would likely be a doublet of doublets, and the proton at the C6 position would present as a doublet. The ethylamine side chain would exhibit two triplets corresponding to the two methylene (B1212753) groups (-CH₂-CH₂-NH₂). The methoxy group protons would appear as a sharp singlet.

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each of the carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. ontosight.ai

Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C2) | ~ 7.5 - 7.8 | d |

| Aromatic H (C6) | ~ 7.1 - 7.3 | d |

| Aromatic H (C5) | ~ 6.9 - 7.1 | dd |

| Methoxy (-OCH₃) | ~ 3.9 | s |

| Methylene (-CH₂-Ar) | ~ 2.9 - 3.1 | t |

| Methylene (-CH₂-N) | ~ 2.7 - 2.9 | t |

| Amine (-NH₂) | Variable | br s |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is critical for confirming the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The molecular weight of this compound is 196.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 196.

The fragmentation of phenethylamines is well-characterized and typically involves cleavage of the bond between the alpha and beta carbons of the ethylamine side chain. tdx.catnist.gov This would lead to the formation of a stable benzylic cation. For this compound, the major fragment would be the 4-methoxy-3-nitrobenzyl cation at m/z 166. Another characteristic fragment would be the iminium ion [CH₂=NH₂]⁺ at m/z 30, resulting from the cleavage of the benzylic C-C bond. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which further confirms the elemental composition of the parent molecule and its fragments. scispace.com

Expected Mass Spectrometry Fragmentation for this compound

| m/z | Ion Structure |

|---|---|

| 196 | [M]⁺ |

| 166 | [M-CH₂NH₂]⁺ |

| 30 | [CH₂NH₂]⁺ |

Note: Based on typical phenethylamine (B48288) fragmentation patterns. tdx.catnist.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional moieties.

The nitro group (NO₂) would show two strong, characteristic stretching vibrations, typically in the ranges of 1500-1550 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric). The C-O stretching of the methoxy group would be observed in the region of 1200-1275 cm⁻¹ (asymmetric) and near 1020-1075 cm⁻¹ (symmetric). The N-H stretching of the primary amine would appear as a moderate absorption in the 3300-3500 cm⁻¹ region, and the N-H bending vibration would be seen around 1590-1650 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ range.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1550 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1380 |

| Amine (N-H) | Stretch | 3300 - 3500 |

| Amine (N-H) | Bend | 1590 - 1650 |

| Methoxy (C-O) | Stretch | 1200 - 1275 |

| Aromatic (C-H) | Stretch | > 3000 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

Note: Ranges are based on typical values for these functional groups.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. As of now, the crystal structure of this compound has not been reported in the literature.

However, insights can be drawn from the crystal structure of the closely related compound, N-(4-Methoxy-3-nitrophenyl)acetamide. nih.gov In this analogue, the methoxy group is nearly coplanar with the phenyl ring. The crystal structure is stabilized by intermolecular hydrogen bonds. nih.gov It can be hypothesized that in the solid state, this compound would also exhibit significant intermolecular hydrogen bonding involving the amine and nitro groups, which would play a crucial role in its crystal packing. A definitive analysis, however, awaits the successful growth of single crystals suitable for X-ray diffraction analysis.

Chromatographic and Spectroscopic Techniques for Purity Assessment in Research Samples

Assessing the purity of research samples is crucial for the reliability of subsequent studies. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful separation techniques that can resolve the target compound from impurities, starting materials, and by-products of synthesis. nih.gov When coupled with a detector like a mass spectrometer (GC-MS, LC-MS) or a diode array detector (LC-DAD), these methods provide both qualitative and quantitative information about the sample's composition. nih.gov For instance, LC-MS/MS methods have been developed for the simultaneous screening of numerous phenethylamine derivatives in various matrices.

The purity of this compound samples can be determined by calculating the peak area percentage of the main component in the chromatogram. The identity of the peak can be confirmed by its retention time and its mass spectrum, which should match that of a reference standard. These analytical methods are essential for ensuring the quality and integrity of research chemicals. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic makeup of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. science.gov The B3LYP functional, often paired with a basis set like 6-31G(d,p) or 6-311G(d,p), is frequently used for reliable geometry optimizations and electronic property calculations of organic molecules, including substituted phenethylamines and nitroaromatics. researchgate.netnih.govnih.gov

For 4-Methoxy-3-nitro-phenethylamine, a DFT/B3LYP calculation would predict the most stable three-dimensional arrangement of its atoms (geometry optimization). This involves determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. The presence of the bulky nitro group ortho to the methoxy (B1213986) group and meta to the phenethylamine (B48288) side chain introduces steric hindrance and electronic repulsion that significantly influences the final geometry. The methoxy group, typically an electron-donating group, and the strongly electron-withdrawing nitro group create a significant dipole moment across the benzene (B151609) ring. scielo.br

Table 1: Predicted Geometric and Electronic Properties of Substituted Phenethylamines (Illustrative) This table presents illustrative data based on known effects of substituents from various computational studies. Actual values for this compound would require specific calculation.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting chemical reactivity. researchgate.net It visualizes the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would show a highly negative potential around the oxygen atoms of the nitro group, making this a likely site for interaction with electrophiles or hydrogen bond donors. The methoxy group's oxygen would also exhibit negative potential. Conversely, a region of positive potential would be expected around the amine functionality's hydrogen atoms. The aromatic ring itself will have a complex potential surface due to the push-pull nature of the substituents. Studies on nitroaromatic compounds confirm that the presence of strongly positive potential maxima on their molecular surfaces can be related to their reactivity. researchgate.net

The basicity of the amine group (its ability to accept a proton) is a critical chemical property. This can be computationally investigated by calculating the proton affinity or by analyzing properties that correlate with pKa values. A recent study demonstrated that the molecular electrostatic potential at the nitrogen nucleus and the energies of valence natural atomic orbitals can be used to effectively estimate pKa values for amines. nih.gov

In this compound, the electronic effects of the ring substituents will influence the amine's basicity. The nitro group, being strongly electron-withdrawing, will decrease the electron density on the aromatic ring and, through inductive effects, on the ethylamine (B1201723) side chain. This reduction in electron density at the nitrogen atom would be expected to decrease its basicity compared to unsubstituted phenethylamine. The methoxy group, being electron-donating, would slightly counteract this effect, but the influence of the nitro group is generally dominant. Computational studies on substituted anilines show a clear correlation between the electronic nature of substituents and the pKa of the amine. pku.edu.cn

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

While quantum mechanics describes the electronic structure of a single molecular state, molecular dynamics (MD) simulations model the movement of atoms over time. drugdesign.org This allows for the exploration of the different shapes (conformations) a molecule can adopt and its interactions with its environment, such as a solvent. biorxiv.orgplos.org

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. nih.govdntb.gov.ua For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to model the entire reaction coordinate.

For instance, the synthesis of phenethylamine derivatives can occur via reactions like the opening of aziridine (B145994) rings. nih.gov Computational analysis of such a reaction would provide insight into the viability of a proposed intermediate, like a phenonium ion, and explain the observed selectivity of the reaction. nih.gov Similarly, understanding the fragmentation patterns in mass spectrometry, an important analytical technique, can be aided by computational studies that calculate the energies of different fragmentation pathways. sci-hub.seacs.org

Prediction of Chemical Transformations and Selectivity Profiles

Computational methods can predict the likely outcomes of chemical reactions, including which products will be formed and in what ratios (selectivity). This is particularly useful in electrophilic aromatic substitution, where the existing substituents on the ring direct incoming electrophiles to specific positions. nih.gov

In this compound, the methoxy group is a strong ortho-, para-director, while the nitro group is a strong meta-director. nih.govscielo.br The phenethylamine group is a weak activating, ortho-, para-director. Predicting the outcome of a reaction like further nitration would require a careful computational analysis of the stability of the possible intermediates (sigma complexes). The directing effects are summarized below:

Methoxy group (at C4): Directs incoming electrophiles to positions 2 and 6 (ortho). Position 3 is already substituted.

Nitro group (at C3): Directs incoming electrophiles to position 5 (meta).

Ethylamine group (at C1): Directs incoming electrophiles to positions 2 and 6 (ortho).

The combined influence suggests that position 5 would be a likely site for further electrophilic attack, as it is meta to the deactivating nitro group and not sterically hindered. However, the powerful activating effect of the methoxy group might still direct some substitution to position 2, despite steric hindrance from the adjacent nitro group. DFT calculations of the energies of the reaction intermediates would provide a quantitative prediction of the product distribution.

Table 2: Compound Names Mentioned in the Article

Applications As Synthetic Intermediates and Chemical Building Blocks

Role in the Synthesis of Complex Organic Molecules

4-Methoxy-3-nitro-phenethylamine serves as a versatile starting material and intermediate in the synthesis of a variety of more complex organic molecules. google.com Its structure, featuring a phenethylamine (B48288) backbone with methoxy (B1213986) and nitro functional groups on the aromatic ring, allows for a range of chemical transformations. The nitro group can be reduced to an amine, which can then undergo various reactions, while the methoxy group can influence the reactivity and properties of the molecule. The phenethylamine portion itself is a common scaffold in many biologically active compounds.

The synthesis of phenethylamines, in general, can be achieved through methods like the reduction of β-nitrostyrenes. oup.com For instance, catalytic hydrogenation of β-nitrostyrenes over palladium on charcoal in an ethanol-hydrochloric acid mixture has been shown to produce the corresponding phenethylamines in high yield. oup.com Another approach involves the reduction of nitrostyrenes using lithium aluminum hydride. researchgate.net These methods provide access to phenethylamine derivatives that can be further elaborated into more complex structures.

Precursor for Nitrogen-Containing Heterocyclic Systems (e.g., Tetrahydroisoquinolines)

Phenethylamines are well-established precursors for the synthesis of nitrogen-containing heterocyclic systems, most notably tetrahydroisoquinolines. oup.comgoogle.com The formation of tetrahydroisoquinolines can be accomplished through cyclization reactions such as the Pictet-Spengler and Bischler-Napieralski reactions. google.comrsc.org The Pictet-Spengler reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone followed by ring closure. The Bischler-Napieralski reaction, on the other hand, involves the cyclization of an N-acyl-β-phenylethylamine to form a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding tetrahydroisoquinoline. rsc.org

The presence of an electron-donating group, such as a methoxy group on the phenyl ring of the phenethylamine, facilitates these electrophilic aromatic substitution reactions. rsc.org This makes this compound, after reduction of its nitro group, a suitable substrate for these cyclization methods, leading to the formation of substituted tetrahydroisoquinolines. These heterocyclic scaffolds are present in a wide array of natural products and pharmacologically active compounds. rsc.org

Integration into Larger Molecular Scaffolds (e.g., N-Benzylphenethylamines and Amide Derivatives)

The primary amine group of this compound (following reduction of the nitro group) provides a key reaction site for its integration into larger molecular scaffolds. One significant class of derivatives is the N-benzylphenethylamines, which have been extensively studied. sci-hub.senih.gov These are typically synthesized through reductive amination of the phenethylamine with a substituted benzaldehyde (B42025). nih.govresearchgate.net N-benzylation has been shown to significantly impact the biological activity of phenethylamines. nih.gov

Another important class of derivatives is amides, formed by the reaction of the phenethylamine with carboxylic acids or their derivatives. nih.govnih.gov The formation of the amide bond can be achieved using various coupling reagents. nih.gov These amide derivatives can serve as intermediates for further chemical modifications or as final target molecules in drug discovery programs. nih.gov

Utility in the Preparation of Specialized Research Reagents and Analytical Standards

Due to its defined chemical structure, this compound and its derivatives are useful as specialized research reagents and analytical standards. For instance, isotopically labeled versions of phenethylamine derivatives are synthesized for use as internal standards in quantitative analyses by techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net The availability of well-characterized reference standards is crucial for the accurate identification and quantification of related compounds in various matrices, including forensic and biological samples. axios-research.comojp.gov

The compound itself, 4-Methoxy-3-nitroaniline (B184566), a related precursor, is commercially available as a characterized chemical compound used as a reference standard. axios-research.com While specific information on this compound as a commercially available analytical standard is less common, its role as a precursor to various classes of compounds underscores its importance in the synthesis of such standards. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Emerging Research Directions and Methodological Innovations

Development of Greener and More Sustainable Synthetic Routes for Substituted Phenethylamines

The chemical industry is increasingly focusing on developing environmentally friendly and sustainable methods for synthesizing substituted phenethylamines. Traditional methods often involve harsh reagents and generate significant waste. mdpi.com Recent research has explored greener alternatives to overcome these limitations.

One promising approach involves the use of sodium borohydride (B1222165) in combination with copper(II) chloride for the reduction of β-nitrostyrenes. nih.gov This system provides a faster and higher-yielding route to substituted phenethylamines compared to conventional methods. nih.gov Another innovative and environmentally benign protocol utilizes hexamethyldisilazane (B44280) (HMDS) for the synthesis of N-phenethylquinazolin-4-amines, avoiding the use of hazardous chlorination reagents. pucrs.br Microwave-assisted and ultrasound-assisted syntheses are also gaining traction as they often lead to shorter reaction times, higher yields, and reduced energy consumption. mdpi.com For instance, a microwave-assisted method for synthesizing 1,3,5-triazine (B166579) derivatives in ethanol (B145695) has been developed, showcasing high yields and purity. mdpi.com Furthermore, the use of water as a solvent in these greener protocols is a key aspect of making the synthesis of phenethylamine (B48288) derivatives more sustainable. mdpi.comresearchgate.net

A notable sustainable method is the organophosphorus-catalyzed Staudinger reduction, which has been successfully applied to the synthesis of various phenethylamines, including 4-nitrophenethylamine. rsc.org This process demonstrates high efficiency and purity. rsc.org The development of these greener synthetic routes is a significant step towards reducing the environmental impact of producing valuable chemical compounds.

Chemoenzymatic and Biocatalytic Approaches to Aromatic Amine Synthesis

Chemoenzymatic and biocatalytic methods are at the forefront of sustainable chemistry, offering highly selective and efficient routes to aromatic amines under mild conditions. nih.govacs.org These approaches often circumvent the need for high temperatures, pressures, and toxic metal catalysts associated with traditional chemical synthesis. nih.govacs.org

Enzymes such as transaminases, oxidases, imine reductases, and amine dehydrogenases are instrumental in the biocatalytic synthesis of chiral amines. nih.gov Protein engineering techniques, including directed evolution and computational redesign, have expanded the substrate scope and enhanced the catalytic performance of these enzymes. nih.gov For example, engineered transaminases have been successfully used for the asymmetric synthesis of various substituted amines with excellent stereoselectivity. nih.gov

A one-pot chemoenzymatic cascade reaction for the N-alkylation of amines has been developed using a lipase-mediated process in aqueous micellar media, highlighting a scalable and environmentally friendly approach. rsc.org Another significant advancement is the use of immobilized nitroreductases for the continuous chemoenzymatic synthesis of anilines, which avoids the use of high-pressure hydrogen gas and precious-metal catalysts. nih.govacs.org These biocatalytic systems can be designed as closed-loop processes, allowing for the reuse of enzymes and cofactors, thereby improving cost-efficiency and sustainability. nih.govacs.org